1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene

Catalog No.
S13008093
CAS No.
828913-57-1
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene

CAS Number

828913-57-1

Product Name

1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene

IUPAC Name

1-(2,2-dimethoxyethyl)-2-prop-1-ynylbenzene

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-4-7-11-8-5-6-9-12(11)10-13(14-2)15-3/h5-6,8-9,13H,10H2,1-3H3

InChI Key

YSPLTEJMVQOECI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1CC(OC)OC

1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a dimethoxyethyl group and a propynyl group. The molecular formula of this compound is C13H16O2C_{13}H_{16}O_2, and its structure features a prop-1-yn-1-yl substituent at the second position of the benzene ring, along with a 2,2-dimethoxyethyl group at the first position. This unique arrangement contributes to its potential applications in various fields, including medicinal chemistry and materials science.

Typical of alkynes and aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like the dimethoxyethyl moiety enhances the reactivity of the aromatic ring towards electrophiles.
  • Alkyne Reactions: The terminal alkyne can undergo reactions such as nucleophilic addition or cycloaddition, which are valuable in synthetic organic chemistry.
  • Oxidation Reactions: The methoxy groups can be oxidized under certain conditions to yield corresponding aldehydes or ketones.

The synthesis of 1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene can be achieved through several methodologies:

  • Alkylation Reactions: The compound can be synthesized by alkylating a suitable aromatic precursor with a dimethoxyethyl halide followed by the addition of a propynyl group through nucleophilic substitution.
  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne using palladium catalysts, which can effectively introduce the propynyl group onto the aromatic system.
  • Grignard Reactions: A Grignard reagent derived from a propynyl halide can react with an appropriate carbonyl compound to form the desired structure.

1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene has potential applications in:

  • Pharmaceuticals: Its structural characteristics may allow it to serve as a lead compound for drug development, particularly in targeting diseases where alkynes show therapeutic promise.
  • Materials Science: The compound could be utilized in the development of new materials due to its unique electronic properties.

Research into interaction studies is essential for understanding how 1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene interacts with biological targets.

Potential areas of focus include:

  • Protein Binding Studies: Investigating how this compound binds to specific proteins or enzymes can elucidate its mechanism of action.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells could inform its therapeutic applications and efficacy.

Several compounds share structural similarities with 1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Methoxyphenyl)-2-propynylbenzenePropynyl group on benzenePotential use in organic synthesis
1,4-DimethoxybenzeneTwo methoxy groups on para positionsCommonly used as a precursor in organic synthesis
Benzene, 1,2-dimethoxy-4-propenylPropenyl substituent instead of propynylExhibits different reactivity due to double bond
4-MethylphenylacetyleneMethyl group on phenyl ringKnown for its applications in material sciences

These compounds illustrate various aspects of reactivity and potential applications while highlighting the unique substitution pattern of 1-(2,2-Dimethoxyethyl)-2-(prop-1-yn-1-yl)benzene that may confer distinct properties and functionalities. Each compound's biological activity and synthetic utility may differ significantly based on their structural nuances.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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